molecular formula C18H15BrN2O3 B2681850 2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide CAS No. 2034341-84-7

2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide

Cat. No.: B2681850
CAS No.: 2034341-84-7
M. Wt: 387.233
InChI Key: XPVRVAXDTXMTTM-UHFFFAOYSA-N
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Description

2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide is a complex organic compound that features a bromine atom, a furan ring, a pyridine ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Coupling Reaction: The furan-2-yl and pyridin-4-yl groups can be introduced via a Suzuki-Miyaura coupling reaction. This involves the use of a palladium catalyst and a boronic acid derivative of the furan and pyridine rings.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening for reaction optimization and the implementation of green chemistry principles to minimize waste and energy consumption are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan and pyridine rings can undergo oxidation to form corresponding oxides or reduction to form dihydro derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of furan oxides or pyridine N-oxides.

    Reduction: Formation of dihydrofuran or dihydropyridine derivatives.

Scientific Research Applications

2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan and pyridine rings can engage in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(pyridin-4-ylmethyl)-5-methoxybenzamide
  • 2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide
  • 2-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide

Uniqueness

2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide is unique due to the presence of both furan and pyridine rings, which can confer distinct electronic properties and reactivity patterns. The bromine atom also provides a versatile handle for further functionalization through substitution reactions.

This compound’s combination of structural features makes it a valuable scaffold for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-bromo-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-23-13-4-5-15(19)14(10-13)18(22)21-11-12-6-7-20-16(9-12)17-3-2-8-24-17/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVRVAXDTXMTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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